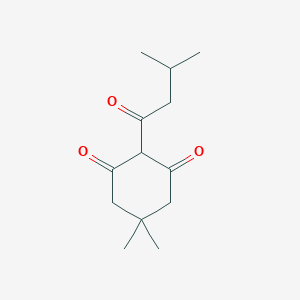

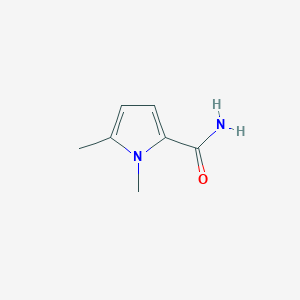

![molecular formula C14H25NO3 B061074 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide CAS No. 177315-87-6](/img/structure/B61074.png)

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

Overview

Description

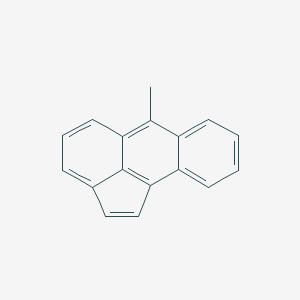

“N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” is a N-acyl-amino acid . It is also known as N-Decanoyl-L-Homoserine lactone . This compound is a natural product found in Azospirillum lipoferum .

Molecular Structure Analysis

The molecular formula of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” is C14H25NO3 . The molecular weight is 255.35 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]decanamide .

Physical And Chemical Properties Analysis

The computed properties of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” include a molecular weight of 255.35 g/mol, XLogP3-AA of 3.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

Plant Root Development

N-Decanoyl-L-Homoserine lactone has been shown to activate auxin-induced adventitious root formation in plants. This process is mediated through hydrogen peroxide- and nitric oxide-dependent cyclic GMP signaling pathways . The compound stimulates the formation of adventitious roots and the expression of auxin-response genes in mung bean seedlings, which is a critical aspect of plant development and stress response .

Quorum Sensing in Bacteria

This molecule plays a significant role in quorum sensing, which is a system of stimuli and response correlated to population density. N-Decanoyl-L-Homoserine lactone regulates gene expression within bacterial communities, affecting cellular metabolism and potentially influencing the virulence and production of exoproteases .

Impact on Plant Growth

Research has indicated that N-Decanoyl-L-Homoserine lactone can impact plant growth and disease resistance. For instance, it has been reported to inhibit primary root growth in Arabidopsis, suggesting a complex interaction between this compound and plant physiological processes .

Gene Expression Regulation

As a member of the N-acyl-homoserine lactone family, this compound is involved in the regulation of gene expression in gram-negative bacteria. It plays a part in cell-to-cell communication among bacteria, which is essential for coordinating activities such as biofilm formation and pathogenicity .

Auxin Transport and Signaling

N-Decanoyl-L-Homoserine lactone enhances auxin basipetal transport in plants, which is a key factor in root development and response to environmental stimuli. The compound’s effect on auxin transport can be reversed by scavengers or inhibitors of hydrogen peroxide or nitric oxide, but not by inhibitors of cyclic GMP synthesis . This suggests a specific pathway through which the compound influences plant hormone signaling.

Modulation of Plant Defense Responses

The compound has been implicated in modulating plant defense responses. By affecting the signaling pathways involving hydrogen peroxide, nitric oxide, and cyclic GMP, N-Decanoyl-L-Homoserine lactone may play a role in how plants respond to biotic stress, such as pathogen attack .

Future Directions

properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436062 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide | |

CAS RN |

177315-87-6 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

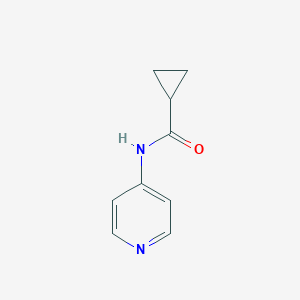

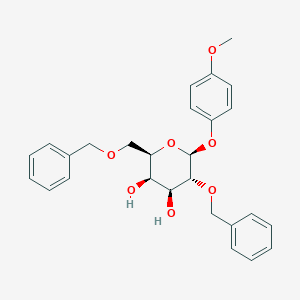

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

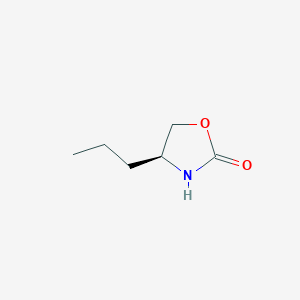

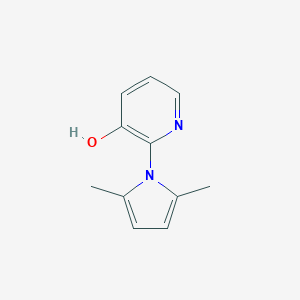

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

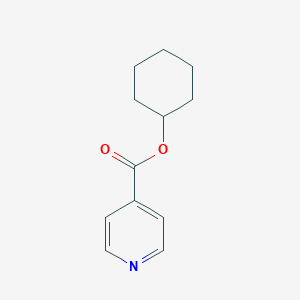

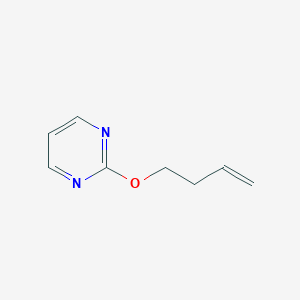

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)